REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][S:4][CH2:3][C:2]1=O.F[B-](F)(F)F.C([O+](CC)CC)C.C([O-])([O-])=O.[K+].[K+].Br.Br[CH2:28][CH2:29][NH2:30]>C(O)C.C(Cl)Cl>[N:30]1[CH2:29][CH2:28][N:1]2[CH2:6][CH2:5][S:4][CH2:3][C:2]=12 |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
N1C(CSCC1)=O
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
lactam ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
lactam ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-bromo-ethylamine hydrobromide
|
Quantity
|
24.6 g
|
Type
|
reactant
|
Smiles
|
Br.BrCCN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to come to 25°C
|
Type
|
CUSTOM
|
Details
|
the methylene chloride solution is decanted
|
Type
|
WASH
|
Details
|
the residue of K2CO3 is washed with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions are dried over anhydrous K2CO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the concentrate
|
Type
|
CUSTOM
|
Details
|
gives 17.9 g
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Type
|
WASH
|
Details
|
the residue washed with ether
|
Type
|
WASH
|
Details
|
The resulting crystalline material is washed with acetone and air
|
Type
|
CUSTOM
|
Details
|
dried under suction
|
Type
|
DISSOLUTION
|
Details
|
The crude crystalline product (28.5 g.) is dissolved in 200 ml
|
Type
|
ADDITION
|
Details
|
methanol is added
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
STIRRING
|
Details
|
with stirring for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to evaporation of the solvent under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added 75 ml
|
Type
|
EXTRACTION
|
Details
|
the basic solution is extracted with chloroform (3 × 100 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts are dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the concentrate
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1CCN2C1CSCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |